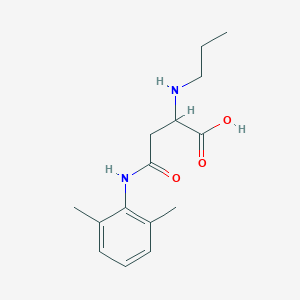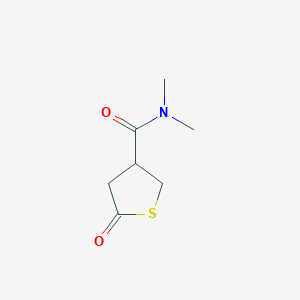
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid is a chemical compound with the empirical formula C12H15NO3 . It is a solid substance . The InChI key for this compound is ANORGLROOXVGGO-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular weight of this compound is 221.25 . The InChI structure is 1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid substance . The InChI structure is 1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16) .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds involves complex chemical reactions aimed at producing molecules with specific properties. For instance, a study detailed a high-yielding synthesis process starting from 2,4-dimethylaniline, involving N-alkylation, carbamoylation, and cyclization reactions to produce compounds with potential applications in various fields (Vaid, Boini, Alt, Spitler, Hadden, Frank, Moher, 2014). This indicates the potential for creating derivatives of 4-(2,6-Dimethylanilino)-4-oxo-2-(propylamino)butanoic acid through similar synthetic strategies.
Functionalized Metal Complexes
Research on metal complexes highlights the functional application of structurally similar compounds. One study synthesized W(CO)5 complexes of related compounds, demonstrating their thermal stability and potential as IR-detectable tracers (Kowalski, Winter, Makal, Pazio, Woźniak, 2009). These findings suggest that derivatives of this compound could be developed for use in tracking and analysis applications through the attachment of metal complexes.
Potential Biological and Chemical Applications
The exploration of biological activities is a significant aspect of research into chemical compounds. For example, a study on the synthesis and evaluation of derivatives for inhibition against human carbonic anhydrase enzymes shows how structural modifications can lead to compounds with significant biological activities (Oktay, Köse, Şendil, Gültekin, Gülçin, Supuran, 2016). This indicates the potential pharmaceutical applications of compounds structurally related to this compound, particularly in enzyme inhibition and therapeutic applications.
Advanced Functional Materials
Another study highlights the use of a photolabile protecting group for optical gating of nanofluidic devices, demonstrating the intersection of chemical synthesis with materials science and nanotechnology (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, Ensinger, 2012). Such research underscores the potential for creating advanced materials and devices from chemically synthesized compounds, including those related to this compound, for applications in controlled release, sensing, and information processing.
Safety and Hazards
properties
IUPAC Name |
4-(2,6-dimethylanilino)-4-oxo-2-(propylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-8-16-12(15(19)20)9-13(18)17-14-10(2)6-5-7-11(14)3/h5-7,12,16H,4,8-9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDGOMSAIDZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CC(=O)NC1=C(C=CC=C1C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)
![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2808672.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)
![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)
![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)
![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)
![{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2808683.png)




![1,1-Dimethylethyl 4-[(4-bromo-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2808688.png)

![3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2808692.png)